molecular formula C12H11N4+ B136050 1-((1H-Benzotriazol-L-yl)methyl)pyridinium CAS No. 125713-96-4

1-((1H-Benzotriazol-L-yl)methyl)pyridinium

Cat. No. B136050
M. Wt: 211.24 g/mol
InChI Key: ZNPLOJPOKFITRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1H-Benzotriazol-L-yl)methyl)pyridinium, also known as BtMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BtMP is an organic compound that belongs to the class of pyridinium compounds, and it has a molecular formula of C12H10N4.

Mechanism Of Action

The mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell proliferation.

Biochemical And Physiological Effects

1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have various biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its stability, which allows for long-term storage and use. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 1-((1H-Benzotriazol-L-yl)methyl)pyridinium. One direction is the development of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium-based antiviral and anticancer drugs. Another direction is the exploration of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium's potential as a catalyst for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium and its potential applications in various fields.
Conclusion:
In conclusion, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, or 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential as an antiviral and anticancer agent, as well as its potential as a stabilizer for polymers and a corrosion inhibitor for metals. While there are advantages and limitations to using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments, its potential as a catalyst for organic reactions and its anti-inflammatory and antioxidant properties make it a promising compound for future research.

Synthesis Methods

1-((1H-Benzotriazol-L-yl)methyl)pyridinium can be synthesized using various methods, including the reaction of 1H-benzotriazole and 4-chloromethylpyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biological research. In material science, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In organic synthesis, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a reagent for the synthesis of various compounds. In biological research, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been studied for its potential as an antiviral and anticancer agent.

properties

CAS RN

125713-96-4

Product Name

1-((1H-Benzotriazol-L-yl)methyl)pyridinium

Molecular Formula

C12H11N4+

Molecular Weight

211.24 g/mol

IUPAC Name

1-(pyridin-1-ium-1-ylmethyl)benzotriazole

InChI

InChI=1S/C12H11N4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16/h1-9H,10H2/q+1

InChI Key

ZNPLOJPOKFITRO-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2

synonyms

1-(pyridin-1-ylmethyl)benzotriazole

Origin of Product

United States

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